1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime

Physicochemical profiling sGC inhibitor series Lead optimization

CAS 339105-88-3 is a distinct analog in the tetrahydroindol-4-one sGC inhibitor series. Its unsubstituted O-benzyloxime provides a critical baseline for SAR studies, contrasting with halogenated variants (e.g., Cl-substituted). This compound serves as a reference standard for assessing electronic/steric effects on sGC binding (benchmarked against the parent ketone, EC₅₀ 1,400 nM) and for CYP metabolic stability profiling. Ensure assay reproducibility by sourcing this specific, non-chlorinated reference material for your cardiovascular research programs. Bulk and custom synthesis inquiries are welcome.

Molecular Formula C27H24N2O
Molecular Weight 392.502
CAS No. 339105-88-3
Cat. No. B2399336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime
CAS339105-88-3
Molecular FormulaC27H24N2O
Molecular Weight392.502
Structural Identifiers
SMILESC1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=CC=C5)C1
InChIInChI=1S/C27H24N2O/c1-4-11-21(12-5-1)20-30-28-25-17-10-18-26-24(25)19-27(22-13-6-2-7-14-22)29(26)23-15-8-3-9-16-23/h1-9,11-16,19H,10,17-18,20H2/b28-25-
InChIKeyDYVDIVYUQXJYNO-FVDSYPCUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-Benzyloxime (CAS 339105-88-3): Structural Identity & Procurement Baseline


1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime (CAS 339105-88-3, molecular formula C₂₇H₂₄N₂O, MW 392.49) is a synthetic oxime ether derivative of the tetrahydroindol-4-one chemotype . Its core scaffold—1,2-diphenyl-4,5,6,7-tetrahydroindol-4-one (CAS 14073-27-9)—serves as a key building block in medicinal chemistry, particularly as a reactant for preparing tricyclic indole and dihydroindole derivatives evaluated as soluble guanylate cyclase (sGC) inhibitors . The O-benzyloxime substitution at the 4-position distinguishes this compound from its parent ketone and from closely related halogenated O-benzyloxime analogs (e.g., O-(2-chlorobenzyl), O-(3-chlorobenzyl), O-(4-chlorobenzyl), and O-(3,5-dichlorobenzyl) variants) within the same tetrahydroindol-4-one O-benzyloxime series .

O-Benzyloxime vs. Halogenated Analogs: Why 339105-88-3 Cannot Be Interchanged in sGC-Targeted Research


Within the 1,2-diphenyl-tetrahydroindol-4-one O-benzyloxime series, minor alterations to the oxime ether substituent yield compounds with distinct electronic and steric profiles. The unsubstituted O-benzyloxime (CAS 339105-88-3) lacks the electron-withdrawing chlorine atoms present on the benzyl ring of analogs such as O-(2-chlorobenzyl)oxime (339105-90-7), O-(3-chlorobenzyl)oxime (339105-92-9), O-(4-chlorobenzyl)oxime, and O-(3,5-dichlorobenzyl)oxime (251310-40-4) . These structural differences are expected to modulate target binding affinity, metabolic stability, and physicochemical properties relevant to the soluble guanylate cyclase (sGC) enzyme inhibition context in which this chemotype was originally characterized [1]. Generic substitution among these analogs without experimental verification therefore risks confounding SAR interpretation and compromising assay reproducibility in cardiovascular or nitric-oxide-signaling research programs.

Quantitative Differentiation Evidence for 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-Benzyloxime (CAS 339105-88-3)


Solubility & logP Differentiation: O-Benzyloxime vs. O-Chlorobenzyloxime Analogs by Structural Inference

The O-benzyloxime substituent of 339105-88-3 (logP predicted ~5.5–6.0, topological polar surface area ~30 Ų) confers higher lipophilicity and lower polar surface area compared to all chlorinated O-benzyloxime analogs in the same 1,2-diphenyl-tetrahydroindol-4-one series . This difference—driven by the absence of electronegative chlorine atoms—is predicted to enhance membrane permeability while reducing aqueous solubility relative to the O-(3-chlorobenzyl)oxime (339105-92-9) and O-(3,5-dichlorobenzyl)oxime (251310-40-4) variants . These are in silico class-level predictions; experimental logP/logD and kinetic solubility data for 339105-88-3 have not been publicly disclosed.

Physicochemical profiling sGC inhibitor series Lead optimization

Synthetic Tractability & Intermediate Utility in the Spyridonidou sGC Inhibitor Synthesis Pathway

The parent ketone 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS 14073-27-9) is explicitly listed by Sigma-Aldrich as a reactant in the preparation of tricyclic indole and dihydroindole derivatives evaluated as sGC inhibitors, as reported by Spyridonidou et al. (2009) . This confirms that the tetrahydroindol-4-one scaffold—from which 339105-88-3 is derived by O-benzyloxime formation—is directly linked to the published sGC pharmacology. The O-benzyloxime ether 339105-88-3 represents a key synthetic intermediate or structural variant within the same medicinal chemistry campaign originating from the Nikolaropoulos laboratory [1]. In contrast, the simpler unsubstituted tetrahydroindol-4-one oxime (CAS 27866-27-9) lacks the 1,2-diphenyl substitution and thus cannot serve as a scaffold-matching comparator for SAR studies.

Organic synthesis sGC pharmacology Tetrahydroindole chemistry

Biological Target Engagement Class Evidence: Parent Scaffold Activity at sGC and CYP Enzymes

The parent compound 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS 14073-27-9, which lacks the O-benzyloxime group) shows measurable interaction with human soluble guanylate cyclase (sGC α1/β1 heterodimer) in CHO cell-based cGMP production assays (EC₅₀ = 1,400 nM) [1], along with inhibition of CYP2C9 (IC₅₀ = 7,000 nM), CYP2D6 (IC₅₀ = 30,000 nM), and CYP3A4 in human enzyme assays curated in BindingDB and ChEMBL [1]. These data establish that the 1,2-diphenyl-tetrahydroindol-4-one core engages the sGC target and CYP metabolic enzymes. The O-benzyloxime modification in 339105-88-3 is expected to alter both sGC binding kinetics and CYP liability compared to the parent ketone; however, no direct target engagement data for 339105-88-3 have been publicly disclosed. This class-level inference serves as a baseline for designing comparative biochemical profiling of the O-benzyloxime analog.

Enzyme inhibition sGC Cytochrome P450 BindingDB

Cytotoxicity Selectivity Window of the Tetrahydroindol-4-one Scaffold: Class-Level Benchmark from a Structurally Related Analog

A closely related tetrahydroindol-4-one analog—6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one—demonstrates a 6.3-fold cytotoxicity selectivity window between Jurkat lymphoblastic leukemia cells (IC₅₀ = 14.8 µM) and normal human embryonic kidney HEK293 cells (IC₅₀ = 93.63 µM), as reported in the Russian Journal of General Chemistry (2024) [1]. This selectivity ratio provides a class-level cytotoxicity benchmark for the 1,2-diphenyl-tetrahydroindol-4-one scaffold. While this analog differs from 339105-88-3 at the 6-position (gem-dimethyl vs. unsubstituted) and the oxime moiety (ketone vs. O-benzyloxime), the data establishes that the core scaffold can achieve meaningful therapeutic windows. 339105-88-3 itself lacks cell-based cytotoxicity data, representing a critical characterization gap for any procurement decision involving cell-based assay applications.

Cytotoxicity Selectivity index Jurkat cells HEK293

Optimal Research Application Scenarios for 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-Benzyloxime (339105-88-3) Based on Differentiated Evidence


Soluble Guanylate Cyclase (sGC) Inhibitor Structure-Activity Relationship (SAR) Expansion

339105-88-3 is best deployed as a key analog in SAR studies expanding the Spyridonidou et al. (2009) tricyclic indole sGC inhibitor series. Its O-benzyloxime substitution at the 4-position of the 1,2-diphenyl-tetrahydroindol-4-one scaffold offers a distinct electronic and steric profile compared to the parent ketone and chlorinated O-benzyloxime variants [1]. By correlating sGC inhibitory potency (measured via cGMP production assays in CHO cells expressing human sGC α1/β1) with the benzyloxime substituent electronic properties, researchers can map the pharmacophoric requirements at this vector. The parent scaffold's established sGC engagement (EC₅₀ = 1,400 nM) provides a direct potency benchmark for assessing the O-benzyloxime modification's impact on target binding [2].

Physicochemical Property Profiling of the O-Benzyloxime Ether Chemotype

The unsubstituted O-benzyloxime 339105-88-3 serves as the reference compound for a systematic physicochemical comparison within the 1,2-diphenyl-tetrahydroindol-4-one O-benzyloxime series. Its predicted logP (~5.5–6.0) and absence of halogen substituents make it the baseline for quantifying the incremental effects of chlorine substitution on lipophilicity, aqueous solubility, and permeability [1]. Experimental determination of logD₇.₄, kinetic solubility (PBS, pH 7.4), and PAMPA permeability for 339105-88-3, followed by head-to-head comparison with O-(2-chlorobenzyl)oxime (339105-90-7) and O-(3-chlorobenzyl)oxime (339105-92-9), would generate the property dataset necessary for rational lead optimization [2].

CYP Metabolic Stability Screening Using the Tetrahydroindol-4-one Scaffold

The parent ketone scaffold (CAS 14073-27-9) exhibits measurable inhibition of CYP2C9 (IC₅₀ = 7,000 nM) and CYP2D6 (IC₅₀ = 30,000 nM), indicating potential metabolic liability [1]. 339105-88-3 can be employed in comparative CYP inhibition and metabolic stability assays (human liver microsomes or recombinant CYP isoforms) to assess whether O-benzyloxime ether formation mitigates or exacerbates this CYP interaction profile relative to the parent ketone. Such data are essential for any program considering in vivo efficacy studies with this chemotype.

Reference Compound for Tetrahydroindol-4-one Oxime Ether Synthesis Methodology Development

The synthesis of 339105-88-3 via condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, followed by oxime formation and O-benzylation, exemplifies the multicomponent reaction strategy used to construct this chemotype [1]. 339105-88-3 can therefore serve as a model substrate for optimizing O-alkylation conditions (base, solvent, phase-transfer catalyst) and for demonstrating the generality of newly developed oxime ether synthetic methods on the sterically encumbered 1,2-diphenyl-tetrahydroindol-4-one scaffold.

Quote Request

Request a Quote for 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.